molecular formula C24H18BrNO4 B3306809 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-73-8

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B3306809
CAS RN: 929471-73-8
M. Wt: 464.3 g/mol
InChI Key: VDINJYGBHPHOAN-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with various enzymes and proteins. This compound has been shown to inhibit tubulin polymerization, which is necessary for cell division. It also inhibits histone deacetylases, which play a role in gene expression. Additionally, it inhibits protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to study various biological processes, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. One area of research could be to further investigate its anticancer activity and potential use in cancer therapy. Additionally, its activity against various enzymes and proteins could be further explored to better understand its mechanism of action. Finally, research could be done to investigate its potential use in treating other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are limitations to its use, its potential applications in cancer therapy and other diseases make it an exciting area of research for the future.

Scientific Research Applications

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been used extensively in scientific research due to its potential applications in studying various biological processes. This compound has been shown to have activity against several enzymes, including tubulin, histone deacetylases, and protein kinase C. It has also been shown to have anticancer activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-5-3-4-6-20(18)25)9-12-21(19)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDINJYGBHPHOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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